molecular formula C12H14O4S B14355689 2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione CAS No. 92994-66-6

2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14355689
CAS No.: 92994-66-6
M. Wt: 254.30 g/mol
InChI Key: UWWWPZSFYKJQMA-UHFFFAOYSA-N
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Description

2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of cyclohexadiene derivatives This compound is characterized by the presence of a cyclohexanesulfonyl group attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with appropriate sulfonylating agents under controlled conditions. One common method involves the use of cyclohexanone and sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the diene moiety to a more saturated system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfonyl group or the diene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells . Additionally, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
  • 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione

Uniqueness

2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the cyclohexanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

CAS No.

92994-66-6

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

2-cyclohexylsulfonylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H14O4S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h6-8,10H,1-5H2

InChI Key

UWWWPZSFYKJQMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC(=O)C=CC2=O

Origin of Product

United States

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